molecular formula C₁₀H₁₇N₂O₂⁻ B1140129 4-Isocyanato-TEMPO CAS No. 88418-69-3

4-Isocyanato-TEMPO

Cat. No. B1140129
CAS RN: 88418-69-3
M. Wt: 197.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isocyanato-TEMPO is a spin labeling reagent used to label the 2’-position in RNA . It has been used to study HIV-1 transactivation response RNA and hammerhead ribosome dynamics by electron paramagnetic resonance (EPR) spectroscopy .


Synthesis Analysis

4-Isocyanato-TEMPO can be prepared from 4-amino-TEMPO . It easily reacts with selected amines yielding urea derivatives . This spin-labeling protocol has been applied primarily to RNA, but is also applicable to DNA .


Molecular Structure Analysis

The molecular formula of 4-Isocyanato-TEMPO is C10H17N2O2 . The molecular weight is 197.25 .


Chemical Reactions Analysis

4-Isocyanato-TEMPO is used for postsynthetic modification of site-specifically 2’-amino-modified nucleic acids . It has been used in the synthesis of novel TEMPO stable free (poly)radical derivatives .


Physical And Chemical Properties Analysis

4-Isocyanato-TEMPO is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) .

Scientific Research Applications

  • Nucleic Acid Research : A notable application is in the field of nucleic acid research. 4-Isocyanato-TEMPO has been used for the site-specific incorporation of nitroxide spin-labels into nucleic acids, particularly RNA, aiding in the investigation of nucleic acid structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. This methodology enables the measurement of distances, solvent accessibilities, and conformational dynamics in nucleic acids (Edwards & Sigurdsson, 2007).

  • Spin Labeling in RNA Research : Another significant application is in the field of RNA research. 4-Isocyanato-TEMPO is used in postsynthetic labeling of 2'-amino groups in RNA. This approach has been fundamental in elucidating the structure and dynamics of nucleic acids through EPR spectroscopy. It offers a quantitative and selective modification method, although there are some limitations related to the spin-labeling protocol and the flexibility of the spin label itself (Saha, Jagtap, & Sigurdsson, 2015).

  • Anti-Angiogenic Properties : 4-Isocyanato-TEMPO has shown potential in anti-angiogenesis therapies. It inhibits angiogenesis by suppressing VEGFR2 and Tie2 phosphorylation, affecting the viability of neoplastic and endothelial cells, which suggests its potential use in cancer research (Liu et al., 2016).

  • Fluorescent Probing : It has applications in detecting 4-hydroxy-TEMPO radicals in biological systems. A novel fluorimetric method using dihydroxycoumarins as fluorescent probes has been developed for the detection and quantitative determination of 4-hydroxy-TEMPO in aqueous solutions, highlighting its relevance in biological and clinical research (Żamojć et al., 2015).

  • Cytotoxicity and Autophagy in HepG2 Cells : The compound is also used in studies investigating cytotoxicity, autophagy, and DNA damage in human HepG2 hepatoma cells. 4-Isocyanato-TEMPO induces oxidative stress, DNA damage, and activates MAPK signaling pathways, contributing to the understanding of cellular responses to oxidative stress (Zhang et al., 2018).

  • Electrochemical Applications : In another study, 4-Amino-2,2,6,6-tetramethyl-1-piperridine N-oxyl (a derivative of 4-Isocyanato-TEMPO) was attached to graphene oxide surfaces for electrocatalytic applications. This demonstrates the potential of 4-Isocyanato-TEMPO derivatives in developing new materials for electrochemical sensors and devices (Yuan et al., 2017).

Safety And Hazards

4-Isocyanato-TEMPO is not for human or veterinary use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

4-isocyanato-2,2,6,6-tetramethyl-1-oxidopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIRLWXVLZEWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O-])(C)C)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N2O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isocyanato-TEMPO

Citations

For This Compound
32
Citations
S Saha, AP Jagtap, ST Sigurdsson - Methods in Enzymology, 2015 - Elsevier
… Postsynthetic labeling of 2′-amino groups in RNA using 4-isocyanato-TEMPO has long … not have the drawbacks associated with 4-isocyanato-TEMPO. This chapter provides a detailed …
Number of citations: 10 www.sciencedirect.com
TE Edwards, ST Sigurdsson - Nature protocols, 2007 - nature.com
… A spin-labeling reagent, 4-isocyanato TEMPO, which can be prepared in one facile step or obtained commercially, is used for postsynthetic modification of site-specifically 2′-amino-…
Number of citations: 76 www.nature.com
P Ionita, C Ghica, MT Caproiu, G Ionita - Journal of Inorganic and …, 2008 - Springer
… These hybrid silica nanoparticles (containing or not spin-labeled gold nanoparticles) can be easily spin-labeled with another stable free radical (4-isocyanato-tempo), leading to the …
Number of citations: 3 link.springer.com
D Wunnicke, D Strohbach, JE Weigand, B Appel… - Rna, 2011 - rnajournal.cshlp.org
… Alternatively, 4-isocyanato-TEMPO was attached to the sugar moiety of the specific nucleotides. Therefore, RNA mutants were synthesized with 2′-aminouridine and subsequently spin …
Number of citations: 59 rnajournal.cshlp.org
S Saha, AP Jagtap, ST Sigurdsson - Chemical Communications, 2015 - pubs.rsc.org
… reaction of 2′-amino groups with 4-isocyanato-TEMPO. 12c However, isocyanates are relatively … Unlike 4-isocyanato-TEMPO, aromatic isothiocyanates 1 and 2 were found to be stable …
Number of citations: 45 pubs.rsc.org
G Ionita, AM Madalan, AM Ariciu… - New Journal of …, 2016 - pubs.rsc.org
… A key intermediate in the synthesis of the other compounds was 4-isocyanato-TEMPO, obtained from 4-amino-TEMPO, as the literature data showed. 4-Isocyanato-TEMPO easily reacts …
Number of citations: 14 pubs.rsc.org
AJ Shakir, G Ionita, P Ionita - Rev. Roum. Chim, 2017 - revroum.lew.ro
… 4-Isocyanato-TEMPO was obtained in a similar way as literature data 30 … DI-T radical was prepared by adding an equal amount of 4-isocyanato-TEMPO and of 4-amino-TEMPO in THF …
Number of citations: 2 revroum.lew.ro
TE Edwards, TM Okonogi, ST Sigurdsson - Chemistry & biology, 2002 - cell.com
… ions on the TAR RNA in solution, we obtained EPR spectra in the presence and absence of Spin-labeled TAR RNAs were prepared with the spinlabeling reagent 4-isocyanato TEMPO, …
Number of citations: 75 www.cell.com
TE Edwards - 2003 - search.proquest.com
… The spinlabeling reagent 4-isocyanato TEMPO reacts with 2’-amino modified RNA in >90% conversion to produce spin-labeled RNA. Several spin-labeled RNAs were shown to exhibit …
Number of citations: 2 search.proquest.com
Y Sun, Z Zhang, VM Grigoryants, WK Myers, F Liu… - acert.cornell.edu
… To the resulting solution was added 10 µL of 200 mM 4-Isocyanato TEMPO in DMF at -8 C. The solution was mixed and incubated at -8 C for 1 h. The excess nitroxide was removed by …
Number of citations: 0 www.acert.cornell.edu

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